molecular formula C8H9F3N2O3 B13477763 5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid

5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid

Cat. No.: B13477763
M. Wt: 238.16 g/mol
InChI Key: ZJOYKUGTHYQDAU-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an azetidine ring, an oxazole ring, and a trifluoroacetic acid moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid typically involves the formation of the azetidine and oxazole rings followed by their combination with trifluoroacetic acid. The synthetic route may include:

    Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Formation of Oxazole Ring: This involves the cyclization of suitable starting materials, often under acidic or basic conditions.

    Combination with Trifluoroacetic Acid: The final step involves the reaction of the azetidine-oxazole intermediate with trifluoroacetic acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce azetidine derivatives.

Scientific Research Applications

5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azetidin-3-yl)pyrimidine, trifluoroacetic acid
  • 5-(Azetidin-3-yl)-2,3-dihydro-1H-pyrazol-3-one, trifluoroacetic acid
  • 5-(Azetidin-3-yl)-2-bromopyridine, trifluoroacetic acid

Uniqueness

5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid is unique due to its specific combination of azetidine and oxazole rings with trifluoroacetic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H9F3N2O3

Molecular Weight

238.16 g/mol

IUPAC Name

5-(azetidin-3-yl)-1,3-oxazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H8N2O.C2HF3O2/c1-5(2-7-1)6-3-8-4-9-6;3-2(4,5)1(6)7/h3-5,7H,1-2H2;(H,6,7)

InChI Key

ZJOYKUGTHYQDAU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CN=CO2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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